molecular formula C6H8O3 B1655591 Dihydromaltol CAS No. 38877-21-3

Dihydromaltol

Cat. No. B1655591
CAS RN: 38877-21-3
M. Wt: 128.13 g/mol
InChI Key: YTKBKDDTNVNZLX-UHFFFAOYSA-N
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Description

Dihydromaltol is a metabolite found in or produced by Saccharomyces cerevisiae . It has the molecular formula C6H8O3 .


Synthesis Analysis

Dihydromaltol is known to be formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . It was also identified as a potent aroma compound in a dairy product, Ryazhenka kefir .


Molecular Structure Analysis

Dihydromaltol has a molecular weight of 128.13 g/mol . It contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Dihydromaltol has a molecular weight of 128.13 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. Its Exact Mass is 128.047344113 g/mol and its Monoisotopic Mass is also 128.047344113 g/mol .

Relevant Papers

  • "Identification of dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) in Ryazhenka Kefir and comparative sensory impact assessment of related cycloenolones" .
  • "Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals" .

Mechanism of Action

Target of Action

Dihydromaltol, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . The primary targets of Dihydromaltol are free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Dihydromaltol’s antioxidant properties contribute to the neutralization of these free radicals .

Mode of Action

Dihydromaltol interacts with its targets, the free radicals, by scavenging them . This means that it neutralizes the harmful effects of these free radicals by donating an electron, which stabilizes the radical and prevents it from causing further damage . The introduction of protecting groups to the free hydroxyl groups of Dihydromaltol decreases their reducing abilities .

Biochemical Pathways

It is known that dihydromaltol is generated through the degradation of amadori or heyns rearrangement products (arps/hrps) via 2,3-enolization . This process contributes to the antioxidant properties of Maillard reaction intermediates .

Result of Action

The result of Dihydromaltol’s action is the reduction of oxidative stress in the body. By scavenging free radicals, Dihydromaltol helps to prevent cellular damage and contributes to the overall antioxidant activity of the system .

Action Environment

The action of Dihydromaltol can be influenced by various environmental factors. For instance, the presence of other antioxidants, the pH, and temperature can affect the antioxidant activity of Dihydromaltol . .

properties

IUPAC Name

5-hydroxy-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBKDDTNVNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423909
Record name dihydromaltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydromaltol

CAS RN

38877-21-3
Record name 2,3-Dihydromaltol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dihydromaltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROMALTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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